molecular formula C5H12ClNO2 B572577 Betaine-d3 Hydrochloride CAS No. 1219349-47-9

Betaine-d3 Hydrochloride

Cat. No.: B572577
CAS No.: 1219349-47-9
M. Wt: 156.624
InChI Key: HOPSCVCBEOCPJZ-NIIDSAIPSA-N
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Description

Betaine-d3 Hydrochloride is a deuterated form of betaine hydrochloride, where three hydrogen atoms are replaced by deuterium. Betaine itself is a naturally occurring compound found in various plants, animals, and microorganisms. It is known for its role as a methyl group donor and osmoprotectant, helping cells to maintain hydration and function under stress conditions. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotopic labeling.

Mechanism of Action

Target of Action

Betaine, also known as trimethylglycine, is a naturally occurring choline derivative . Its primary targets are homocysteine and betaine-homocysteine methyltransferase (BHMT) . BHMT is an enzyme mainly expressed in the liver and kidneys . Homocysteine is an amino acid that, when elevated, can lead to health problems .

Mode of Action

Betaine acts as a methyl group donor in the normal metabolic cycle of methionine . It transfers a methyl group via the enzyme BHMT, converting homocysteine back into methionine and dimethylglycine (DMG) . This process helps to detoxify homocysteine and increase serum methionine levels .

Biochemical Pathways

Betaine plays a pivotal role in the methionine cycle . It donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine via the enzyme BHMT .

Pharmacokinetics

Betaine is absorbed from the duodenal enterocytes into circulation and maintained between 20 and 70 µmol L −1 with a median plasma concentration of 27.8 µmol L −1 . It is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .

Result of Action

Betaine reduces plasma homocysteine levels in patients with homocystinuria . It has been used for more than 30 years in pyridoxine non-responsive cystathionine beta-synthase (pnrCBS) and cobalamin C (cblC) deficiencies to lower the hyperhomocysteinemia . Moreover, increasing betaine up to 250 mg/kg/d could benefit cblC patients through the increase of methionine and SAM concentrations .

Action Environment

Betaine is a universal stress-protectant strategy employed by most microorganisms against drought, osmotic, and temperature stress . It acts as an osmolyte and confers protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . By regulating the surface tension of water, it aids in water retention and thereby maintains cellular volume .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betaine-d3 Hydrochloride typically involves the deuteration of betaine. This can be achieved through the following steps:

    Deuteration of Trimethylamine: Trimethylamine is reacted with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Reaction with Chloroacetic Acid: The deuterated trimethylamine is then reacted with chloroacetic acid to form deuterated betaine.

    Formation of Hydrochloride Salt: Finally, the deuterated betaine is treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Catalytic Deuteration: Using industrial-scale reactors for the deuteration of trimethylamine.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

    Quality Control: Rigorous quality control measures to ensure the consistency and stability of the compound.

Chemical Reactions Analysis

Types of Reactions: Betaine-d3 Hydrochloride undergoes various chemical reactions, including:

    Methylation: Acts as a methyl group donor in biochemical reactions.

    Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield deuterated trimethylamine and chloroacetic acid.

    Oxidation: Undergoes oxidation to form deuterated dimethylglycine.

Common Reagents and Conditions:

    Methylation: Requires enzymes such as betaine-homocysteine methyltransferase.

    Hydrolysis: Typically conducted in aqueous solutions with controlled pH.

    Oxidation: Involves oxidizing agents like hydrogen peroxide or specific enzymes.

Major Products:

    Methylation: Produces deuterated methionine and dimethylglycine.

    Hydrolysis: Yields deuterated trimethylamine and chloroacetic acid.

    Oxidation: Forms deuterated dimethylglycine.

Scientific Research Applications

Betaine-d3 Hydrochloride has a wide range of applications in scientific research:

    Metabolic Studies: Used as a tracer in metabolic studies to understand the pathways and mechanisms of methylation.

    Biochemical Research: Helps in studying the role of methyl donors in various biochemical processes.

    Medical Research: Investigated for its potential therapeutic effects in conditions like homocystinuria and liver diseases.

    Industrial Applications: Used in the production of deuterated compounds for research and development in pharmaceuticals and biotechnology.

Comparison with Similar Compounds

    Betaine Anhydrous: Non-deuterated form of betaine, commonly used as a dietary supplement.

    Trimethylglycine: Another name for betaine, emphasizing its structure.

    Choline: A precursor to betaine, involved in similar metabolic pathways.

Uniqueness of Betaine-d3 Hydrochloride: The deuterated form, this compound, is unique due to its stable isotopic labeling, making it an invaluable tool in research. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds.

Properties

IUPAC Name

2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPSCVCBEOCPJZ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)CC(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747142
Record name {Dimethyl[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219349-47-9
Record name {Dimethyl[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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